Aqueous Solubility (ESOL LogS) – 5-Bromo Derivative Provides 1.9-fold Lower Solubility than 5-Chloro, Enabling Different Formulation and Assay Compatibility Profiles
Computational ESOL analysis reveals that the 5-bromo derivative (LogS = -2.94, corresponding to 0.295 mg/mL) exhibits 1.9-fold lower aqueous solubility than the 5-chloro analog (LogS = -2.62, 0.508 mg/mL) and 5.3-fold lower solubility than the unsubstituted 5-H derivative (LogS = -2.05, 1.57 mg/mL). This rank order (5-H > 5-Cl > 5-Br) is consistent with the increasing molecular weight and halogen polarizability across the series, providing a predictable solubility gradient for fragment optimization .
| Evidence Dimension | Aqueous solubility (ESOL LogS and corresponding mg/mL) |
|---|---|
| Target Compound Data | LogS = -2.94; Solubility = 0.295 mg/mL (ESOL method); Ali LogS = -2.64 (0.59 mg/mL); SILICOS-IT LogS = -3.84 (0.0365 mg/mL) |
| Comparator Or Baseline | 5-Chloro analog (CAS 1190321-49-3): LogS = -2.62; 0.508 mg/mL; 5-H analog (CAS 808137-94-2): LogS = -2.05; 1.57 mg/mL |
| Quantified Difference | 5-Br vs. 5-Cl: ΔLogS = -0.32 (1.9-fold lower solubility); 5-Br vs. 5-H: ΔLogS = -0.89 (5.3-fold lower solubility) |
| Conditions | ESOL topological method (Delaney JS. 2004 J. Chem. Inf. Model.); calculated at Bidepharm platform from identical algorithm for all comparators |
Why This Matters
The intermediate solubility of the 5-bromo derivative positions it favorably for fragment-based screening where moderate aqueous solubility is required to avoid precipitation at typical screening concentrations (100–500 μM), while providing sufficient lipophilicity for target engagement.
